molecular formula C11H14O5 B1584764 Methyl 2,4,6-trimethoxybenzoate CAS No. 29723-28-2

Methyl 2,4,6-trimethoxybenzoate

Cat. No.: B1584764
CAS No.: 29723-28-2
M. Wt: 226.23 g/mol
InChI Key: CEARZEQLIHOYSV-UHFFFAOYSA-N
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Description

Methyl 2,4,6-trimethoxybenzoate is an organic compound with the molecular formula C11H14O5. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are replaced by methoxy groups at the 2, 4, and 6 positions, and the carboxyl group is esterified with methanol. This compound is known for its applications in various fields, including organic synthesis and material science.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,4,6-trimethoxybenzoate can be synthesized through the esterification of 2,4,6-trimethoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

    Esterification Reaction:

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4,6-trimethoxybenzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed back to the corresponding carboxylic acid and methanol in the presence of a strong acid or base.

    Nucleophilic Substitution: The methoxy groups can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Common Reagents and Conditions

  • Hydrolysis

      Reagents: Sodium hydroxide (for basic hydrolysis), hydrochloric acid (for acidic hydrolysis)

      Conditions: Reflux with the chosen reagent

      Products: 2,4,6-trimethoxybenzoic acid, methanol

  • Nucleophilic Substitution

      Reagents: Various nucleophiles such as amines, thiols, or halides

      Conditions: Depends on the nucleophile used, typically requires heating

      Products: Substituted derivatives of this compound

  • Oxidation

      Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide

      Conditions: Typically carried out in an acidic medium

      Products: Oxidized derivatives such as quinones

Scientific Research Applications

Methyl 2,4,6-trimethoxybenzoate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

    Biological Studies: It is used in studies related to its biological activity, including its potential as an antimicrobial or anticancer agent.

    Analytical Chemistry: The compound is used as a standard or reference material in analytical techniques such as chromatography and spectroscopy.

Comparison with Similar Compounds

Methyl 2,4,6-trimethoxybenzoate can be compared with other similar compounds such as methyl 3,4,5-trimethoxybenzoate and methyl 2,4,6-trimethylbenzoate. These compounds share similar structural features but differ in the position and type of substituents on the benzene ring.

  • Methyl 3,4,5-trimethoxybenzoate

      Structure: Methoxy groups at the 3, 4, and 5 positions

      Properties: Similar to this compound but with different electronic and steric effects due to the position of the methoxy groups

  • Methyl 2,4,6-trimethylbenzoate

      Structure: Methyl groups at the 2, 4, and 6 positions

      Properties: Different from this compound due to the presence of methyl groups instead of methoxy groups, leading to different reactivity and applications

Conclusion

This compound is a versatile compound with a wide range of applications in organic synthesis, material science, and biological research. Its unique structure allows it to undergo various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules. The compound’s properties and reactivity can be fine-tuned by modifying the substituents on the benzene ring, leading to the development of new materials and pharmaceuticals.

Properties

IUPAC Name

methyl 2,4,6-trimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5/c1-13-7-5-8(14-2)10(11(12)16-4)9(6-7)15-3/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEARZEQLIHOYSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70302583
Record name methyl 2,4,6-trimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70302583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29723-28-2
Record name 29723-28-2
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Record name methyl 2,4,6-trimethoxybenzoate
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URL https://comptox.epa.gov/dashboard/DTXSID70302583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 2,4,6-TRIMETHOXYBENZOATE
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Synthesis routes and methods I

Procedure details

2,4,6-trimethoxybenzoic acid (5.61 g, 26.42 mmol) was suspended in 20 mL of methanol. Concentrated sulfuric acid (1 mL) was added to the mixture, and the reaction heated to reflux for 24 hrs. The reaction was cooled to room temperature, and the methanol removed in vacuo. The residues were taken up in 50 mL 5% NaHCO3 and extracted with hexane until all the solids had dissolved. The hexane extract was dried over anhydrous Na2SO4, filtered, and the volatiles were removed in a rotary evaporator to dryness to give the desired product, methyl 2,4,6-trimethoxybenzoate, as a white crystalline solid.
Quantity
5.61 g
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1 mL
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20 mL
Type
reactant
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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